molecular formula C12H16FNO B13538515 4-(2-Fluoro-4-methylphenoxy)piperidine

4-(2-Fluoro-4-methylphenoxy)piperidine

Cat. No.: B13538515
M. Wt: 209.26 g/mol
InChI Key: FLBWERBJNHEEEZ-UHFFFAOYSA-N
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Description

4-(2-Fluoro-4-methylphenoxy)piperidine is a chemical compound with the molecular formula C12H16FNO. It is a piperidine derivative, which means it contains a six-membered ring with five carbon atoms and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluoro-4-methylphenoxy)piperidine can be achieved through several methods. One common approach involves the reaction of 2-fluoro-4-methylphenol with piperidine under specific conditions. The reaction typically requires a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoro-4-methylphenoxy)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Fluoro-4-methylphenoxy)piperidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-4-methylphenoxy)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to produce a therapeutic effect. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Fluoro-4-methylphenoxy)piperidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both fluorine and methyl groups can enhance its stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

4-(2-fluoro-4-methylphenoxy)piperidine

InChI

InChI=1S/C12H16FNO/c1-9-2-3-12(11(13)8-9)15-10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3

InChI Key

FLBWERBJNHEEEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC2CCNCC2)F

Origin of Product

United States

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